

Physicochemical Properties of Seco-Rapamycin Sodium Salt: A Technical Guide

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Compound of Interest

Compound Name: *Seco Rapamycin*

Cat. No.: *B1512330*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Seco-Rapamycin sodium salt, a primary ring-opened degradation product of the immunosuppressant Rapamycin (also known as Sirolimus). Understanding these properties is critical for its handling, formulation, and analysis in research and development settings.

Chemical Identity and Formula

Seco-Rapamycin sodium salt is formed from the hydrolysis of the ester bond within the macrolide ring of Rapamycin.^[1] This ring-opening results in a carboxylic acid, which then forms a sodium salt.

| Identifier | Value | Reference |
|-------------------|---|---|
| CAS Number | 148554-65-8 | [1] [2] [3] [4] |
| Molecular Formula | C ₅₁ H ₇₈ NNaO ₁₃ | |
| Molecular Weight | 936.15 g/mol | |
| IUPAC Name | sodium; (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
| Synonyms | Secorapamycin A monosodium, Seco Rapamycin Sodium Salt | |

Physical and Chemical Properties

The physical state and solubility are fundamental parameters for experimental design and formulation development.

| Property | Value | Reference |
|--------------------------------|--|-----------|
| Appearance | Crystalline solid; Off-white to yellow solid | |
| Melting Point | 96-105°C (decomposes); 120-122°C | |
| UV/Vis. λ_{max} | 277, 289 nm | |
| Purity | ≥85% to >95% (supplier dependent) | |

Solubility Profile

The sodium salt form enhances the aqueous solubility of the otherwise lipophilic Seco-Rapamycin.

| Solvent | Solubility | Reference |
|-------------------------|-----------------------|-----------|
| Methanol | Soluble | |
| Water | Soluble | |
| DMSO | ≥ 46 mg/mL; ~25 mg/mL | |
| Ethanol | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL | |

Stability and Storage

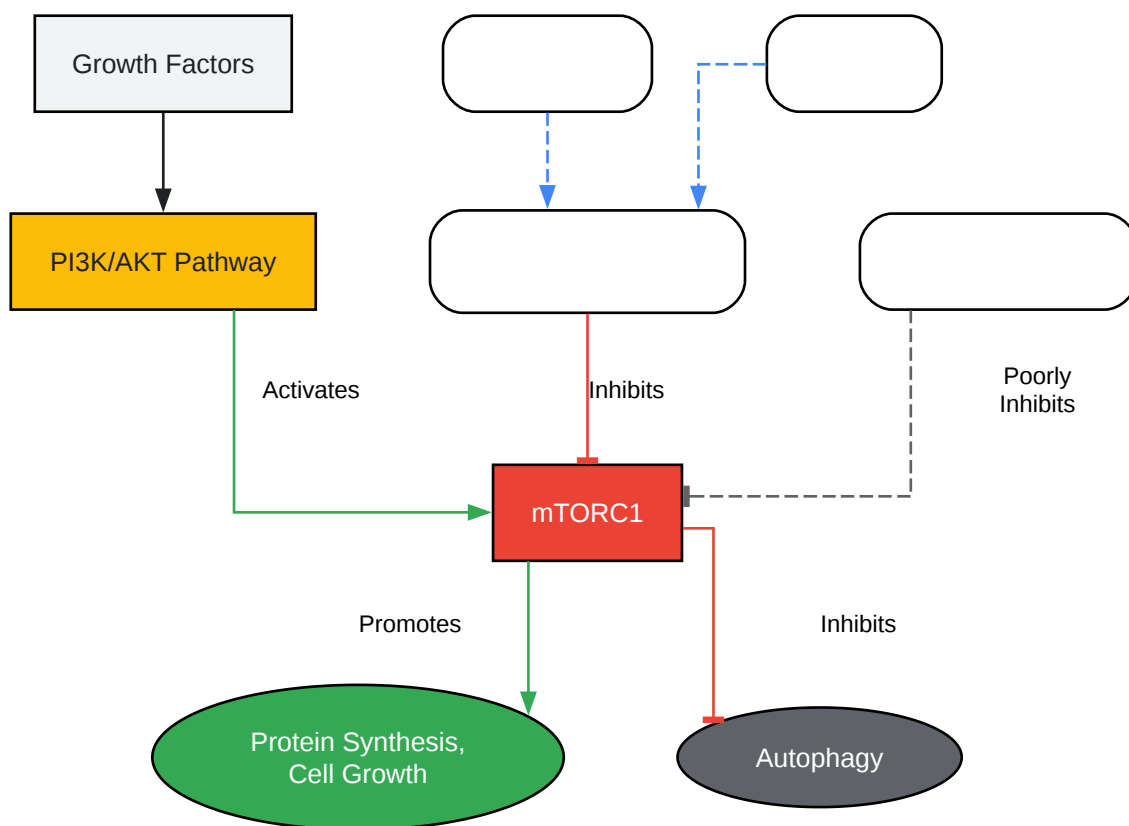
Seco-Rapamycin sodium salt requires specific storage conditions to ensure its integrity.

| Condition | Recommendation | Reference |
|-----------------------|---|-----------|
| Solid State | Store at -20°C under an inert atmosphere, protected from light. Stable for ≥ 4 years. | |
| In Solution (Organic) | Store at -80°C for up to 6 months or -20°C for 1 month. | |
| In Solution (Aqueous) | Aqueous solutions are not recommended for storage longer than one day. The compound degrades in aqueous solutions over >24 hours at 25°C. | |

Biological Activity and Signaling

Seco-Rapamycin is the primary in vivo open-ring metabolite of Rapamycin. While Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), Seco-Rapamycin exhibits significantly reduced activity in this regard. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay. Despite its poor activation of mTOR, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.

The parent compound, Rapamycin, functions by forming a complex with the FK506-binding protein (FKBP12). This complex then binds to and allosterically inhibits mTORC1, a master regulator of cell growth, proliferation, and metabolism.



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Simplified mTOR signaling pathway showing inhibition by Rapamycin and the reduced effect of Seco-Rapamycin.

Experimental Protocols

Formation from Rapamycin

Seco-Rapamycin sodium salt is a degradation product of Rapamycin, formed via a ring-opening reaction under aqueous alkaline conditions followed by dehydration.

Logical workflow for the formation of Seco-Rapamycin sodium salt from Rapamycin.

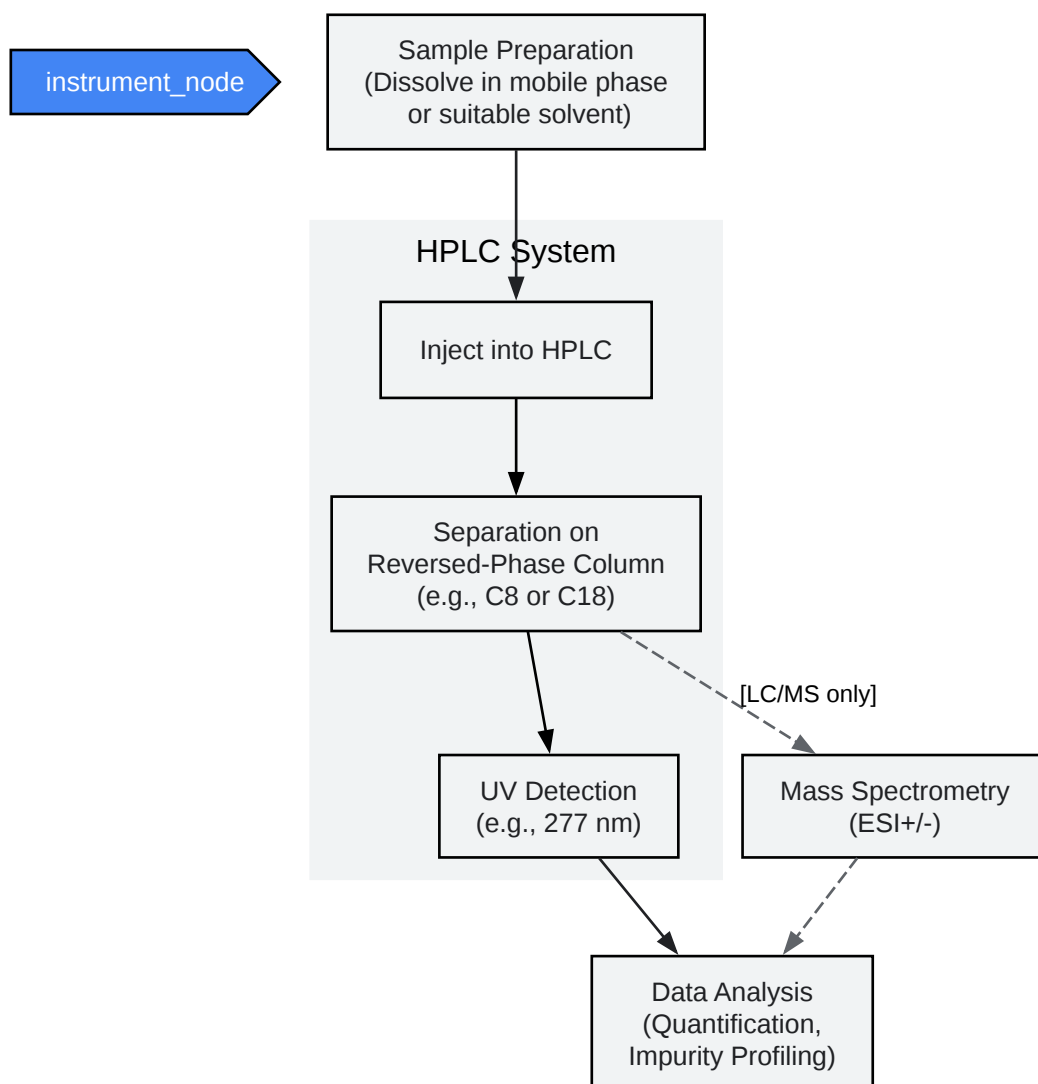
Protocol Outline:

- **Ester Hydration:** Rapamycin is dissolved in an ethanol-water mixture (e.g., 70:30 v/v) and treated with a base like 0.1 M NaOH at approximately 37°C for an extended period (e.g., 36 hours) to facilitate hydrolysis of the macrocyclic ester bond.

- Dehydration: The solution is then acidified to a pH of around 5 with an acid such as HCl and stirred (e.g., for 18 hours) to promote dehydration, forming the open-chain Seco-Rapamycin.
- Salt Formation: The resulting solution is neutralized with NaOH, and the final Seco-Rapamycin sodium salt product can be crystallized, often at a reduced temperature (e.g., 4°C).

Analytical Characterization: HPLC & LC/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the primary techniques for the analysis, quantification, and purification of Seco-Rapamycin sodium salt.



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General experimental workflow for the analysis of Seco-Rapamycin sodium salt by HPLC and LC/MS.

Typical RP-HPLC Method:

- Column: C8 or C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. Acidic additives like formic acid or trifluoroacetic acid (TFA) may be used to improve peak shape.
- Flow Rate: ~1 mL/min.
- Column Temperature: Elevated temperatures (e.g., 57°C) may be used to improve resolution.
- Detection: UV detection at 277 nm or 289 nm.
- Mass Spectrometry: For LC/MS, electrospray ionization (ESI) in both positive and negative modes can be used to confirm the mass of the parent compound and identify related degradation products.

In Vitro Metabolism Studies

The metabolic fate of Seco-Rapamycin can be investigated using cell-based assays and tissue homogenates.

Protocol Outline (Caco-2 Cell Monolayers):

- Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal barrier.
- Dosing: A known concentration of Seco-Rapamycin (e.g., 20 μ M) is added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) compartment.
- Incubation: The cells are incubated for a set period (e.g., 4 hours).

- **Sample Collection:** Samples are collected from both the apical and basolateral compartments, as well as the cell lysate.
- **Analysis:** The concentration of Seco-Rapamycin and any potential metabolites (like dihydro Sirolimus) in the collected samples is determined using LC/MS. Studies have shown that Seco-Rapamycin can be metabolized to dihydro Sirolimus in an NADPH-dependent manner in human liver and Caco-2 cell homogenates.

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References

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